N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS RN: 723324-60-5) is a triazole-thioacetamide derivative characterized by a 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole core linked via a sulfanyl group to an acetamide moiety substituted with a 3-fluoro-4-methylphenyl group .
The synthesis of such compounds typically involves cyclization of dithiocarbazates or alkylation of triazole-thiones with α-chloroacetamides, as seen in related derivatives . Structural elucidation often employs crystallographic tools like SHELXL, a widely used program for small-molecule refinement .
Properties
Molecular Formula |
C17H16FN5OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-5-6-13(8-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-4-3-7-19-9-12/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
CQRWAPHLWRMOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is typically constructed via cyclization of thiosemicarbazide intermediates.
Method B: Microwave-Assisted Synthesis (Source)
-
Reagents : 3-Pyridinecarboxylic acid hydrazide, methyl isothiocyanate
-
Conditions : Microwave irradiation (600 W, 30 min)
-
Advantages :
-
97% yield (vs. 68% conventional heating)
-
Reduced reaction time (30 min vs. 12 h)
-
Acetamide Coupling
Amide Bond Formation (Sources , )
The ester intermediate is hydrolyzed to a carboxylic acid, followed by coupling with 3-fluoro-4-methylaniline.
Step 2: EDC/HOBt-Mediated Coupling
-
Reagents :
-
Carboxylic acid (1 eq)
-
3-Fluoro-4-methylaniline (1.2 eq)
-
EDC (1.5 eq), HOBt (1 eq), DIPEA (2 eq)
-
-
Conditions : DCM, 0°C → RT, 12 h
-
Yield : 78%
Optimization and Industrial-Scale Production
Solvent and Catalyst Screening (Source )
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Solvent | Ethanol | Acetonitrile |
| Catalyst | None | K₂CO₃ |
| Temperature (°C) | 80 | 60 |
| Yield (%) | 68 | 89 |
Continuous Flow Reactor Design (Source )
-
Residence Time : 15 min
-
Throughput : 1.2 kg/day
-
Purity : >99.5% (HPLC)
Analytical Characterization
Critical quality attributes were validated using:
-
HPLC : Purity ≥99% (C18 column, 0.1% TFA/MeCN gradient)
-
¹H NMR (DMSO-d₆):
-
δ 2.35 (s, 3H, CH₃)
-
δ 7.25–8.50 (m, 7H, Ar-H)
-
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional | 68–78 | 24–36 h | Moderate |
| Microwave-Assisted | 89–97 | 30 min | High |
| Continuous Flow | 85 | 15 min | Industrial |
Microwave and flow chemistry methods significantly enhance efficiency, making them preferable for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-fluoro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom. Reactions typically occur at the para position relative to the fluorine substituent. For example:
-
Hydroxylation : Under basic conditions (e.g., NaOH/H₂O at 80°C), fluorine is replaced by a hydroxyl group, forming N-(3-hydroxy-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
-
Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation:
| Reaction Condition | Product | Notes |
|---|---|---|
| H₂O₂ (30%, RT) | Sulfoxide (-SO- ) | Forms stereoisomers; mild conditions preferred |
| KMnO₄ (acidic, 60°C) | Sulfone (-SO₂- ) | Irreversible oxidation; requires strong oxidizers |
Coordination with Metal Ions
The 1,2,4-triazole ring acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) through its nitrogen atoms. Key interactions include:
-
Cu(II) complexes : Form octahedral geometries, enhancing antimicrobial activity.
-
Zn(II) complexes : Improve stability in aqueous media, potentially useful in drug formulation.
Functionalization of the Acetamide Group
The acetamide moiety participates in:
-
Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, yielding 2-mercaptoacetamide and the corresponding amine.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives, altering solubility and bioavailability.
Pyridine Ring Reactivity
The pyridin-3-yl group undergoes electrophilic substitution at the C-2 and C-4 positions:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-pyridin-3-yl derivative |
| Bromination | Br₂/FeBr₃ | 4-Bromo-pyridin-3-yl derivative |
Stability Under Environmental Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| UV light (λ = 254 nm) | Low | Photooxidation of triazole and sulfanyl groups |
| High humidity (>80% RH) | Moderate | Hydrolysis of acetamide bond |
| Acidic (pH < 3) | High | Protonation of pyridine nitrogen stabilizes structure |
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antimicrobial activities. For instance, triazole derivatives have been reported to show significant effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their potential as antitubercular agents .
Antifungal Activity
The compound's structure suggests potential antifungal activity, particularly against Candida species. Compounds with similar scaffolds have demonstrated efficacy greater than traditional antifungal agents like fluconazole, making them candidates for further development in treating fungal infections .
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole-containing compounds. The incorporation of pyridine and triazole moieties has been linked to enhanced activity against various cancer cell lines. The compound may act through multiple mechanisms, including the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or phenyl rings can significantly influence biological activity. For example, modifications to the methyl or fluorine groups can enhance solubility and bioavailability, which are essential for therapeutic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and pyridine moieties may play a role in binding to specific sites, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s structure can be compared to analogs based on:
- Triazole ring substituents : Position 4 (methyl, ethyl, or aryl groups) and position 5 (pyridinyl, phenyl, or heterocyclic groups).
- Acetamide aryl group : Substitutions such as halogens (F, Cl), methyl, or trifluoromethyl groups at different positions.
Comparative Analysis of Analogs
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Structural Modifications on Activity
Triazole Substituents: Methyl vs. Pyridinyl Position: Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic and steric profiles, which could influence interactions with biological targets .
Acetamide Aryl Group: Electron-Withdrawing Groups: Fluorine (target compound) and trifluoromethyl () enhance polarity and metabolic stability. Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) in KA1-KA15 showed improved antimicrobial activity .
Anti-Exudative Activity: Derivatives with furan-2-yl-triazole cores () demonstrated dose-dependent anti-exudative effects.
Q & A
Basic: What is a robust synthetic route for N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis typically involves sequential steps:
Triazole Core Formation : React 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives (e.g., N-(3-fluoro-4-methylphenyl)chloroacetamide) under alkaline conditions (KOH in ethanol or DMF) to form the sulfanyl bridge .
Alkylation : Optimize reaction time (6–12 hours) and temperature (70–80°C) to enhance yield .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for isolation .
Basic: How is the compound characterized structurally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Confirm substituent connectivity via - and -NMR (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identify thiol (-SH) absence (post-alkylation) and amide C=O stretching (~1650–1680 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak) .
- Elemental Analysis : Verify purity (>95% C, H, N, S content) .
Basic: What in vitro assays are used to assess its biological activity?
Methodological Answer:
Common assays include:
- Anti-exudative Activity : Carrageenan-induced rat paw edema model; administer 50–100 mg/kg doses and measure volume reduction over 24 hours .
- Antimicrobial Screening : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Methodological Answer:
- Triazole Substituents :
- Sulfanyl Linker : Replacing sulfanyl with sulfonyl reduces activity, suggesting thioether stability is critical .
Advanced: How to address contradictions in biological data across studies?
Methodological Answer:
- Variable Assay Conditions : Standardize protocols (e.g., consistent inoculum size in antimicrobial tests) .
- Solubility Effects : Use DMSO/water co-solvents (≤1% DMSO) to avoid false negatives .
- Metabolic Stability : Compare in vitro (microsomal assays) vs. in vivo (rodent PK) data to explain efficacy gaps .
Advanced: What crystallographic methods refine its 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Twinning Analysis : Employ SHELXD/SHELXE for high-resolution data with potential twinning .
- Validation Tools : Check R-factor convergence (<5%) and electron density maps (e.g., Coot for model accuracy) .
Advanced: How to optimize reaction yields for scaled synthesis?
Methodological Answer:
- Solvent Screening : DMF increases alkylation efficiency (yield ~75%) vs. ethanol (~55%) due to better thiol solubility .
- Catalyst Use : Add catalytic KI to enhance chloroacetamide reactivity .
- Microwave Assistance : Reduce reaction time to 2 hours with 20% yield improvement .
Advanced: What strategies improve compound stability during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
